(R)-(3-(1-Aminoethyl)phenyl)methanol
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Overview
Description
®-(3-(1-Aminoethyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(3-(1-Aminoethyl)phenyl)ketone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of ®-(3-(1-Aminoethyl)phenyl)methanol may involve more scalable methods such as catalytic hydrogenation, where the ketone is reduced in the presence of a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-(3-(1-Aminoethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding amine using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: ®-(3-(1-Aminoethyl)phenyl)ketone or ®-(3-(1-Aminoethyl)phenyl)aldehyde.
Reduction: ®-(3-(1-Aminoethyl)phenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(3-(1-Aminoethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(3-(1-Aminoethyl)phenyl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-(3-(1-Aminoethyl)phenyl)methanol: The enantiomer of the compound with similar chemical properties but different biological activity.
- ®-(3-(1-Hydroxyethyl)phenyl)methanol: A similar compound with a hydroxyl group instead of an amino group.
- ®-(3-(1-Aminoethyl)phenyl)ketone: The oxidized form of the compound.
Uniqueness
®-(3-(1-Aminoethyl)phenyl)methanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[3-[(1R)-1-aminoethyl]phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |
InChI Key |
ZLYGOPUUIJRNMD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)CO)N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)N |
Origin of Product |
United States |
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